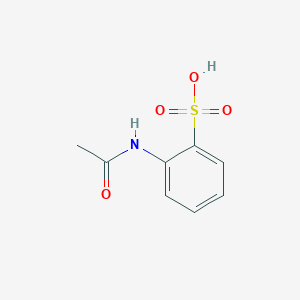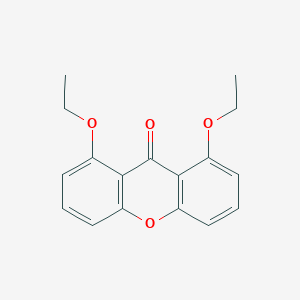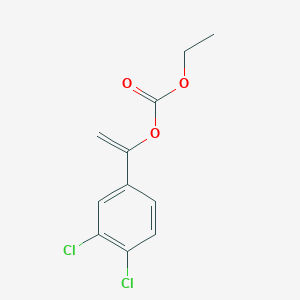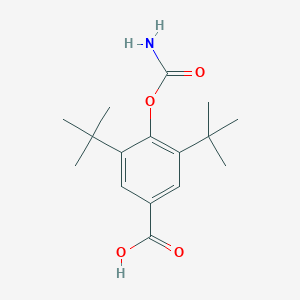
Benzenesulfonic acid, (acetylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, (acetylamino)-, is an organosulfur compound with the molecular formula C8H9NO3S. It is a derivative of benzenesulfonic acid, where an acetylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, (acetylamino)-, can be synthesized through the sulfonation of benzene followed by acetylation. The sulfonation process involves the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, (acetylamino)-, typically involves large-scale sulfonation and acetylation processes. The sulfonation is carried out using concentrated sulfuric acid or chlorosulfonic acid, while the acetylation is performed using acetic anhydride or acetyl chloride under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, (acetylamino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, (acetylamino)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, (acetylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound without the acetylamino group.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group
Uniqueness
Benzenesulfonic acid, (acetylamino)-, is unique due to the presence of both the sulfonic acid and acetylamino groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The acetylamino group enhances the compound’s ability to interact with biological targets, while the sulfonic acid group provides strong acidity and solubility in water and polar solvents .
Propiedades
Número CAS |
138721-63-8 |
|---|---|
Fórmula molecular |
C8H9NO4S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
2-acetamidobenzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clave InChI |
KCMKIDORSDPITL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)



![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
